molecular formula C21H27N5O2 B2376808 9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 846587-55-1

9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2376808
CAS No.: 846587-55-1
M. Wt: 381.48
InChI Key: NLEIDEHKXUADNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with a pyrimidine ring, and various substituents that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Ring: Starting with a suitable precursor such as 6-chloropurine, the purine ring is constructed through a series of nucleophilic substitution reactions.

    Fusing the Pyrimidine Ring: The pyrimidine ring is fused to the purine ring using cyclization reactions, often involving reagents like phosphorus oxychloride and amines.

    Introduction of Substituents: The substituents, including the 3,4-dimethylphenyl and 2-methylpropyl groups, are introduced through alkylation and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where substituents on the aromatic ring or the purine-pyrimidine core are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool in biochemical assays and drug discovery.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an antiviral, anticancer, or anti-inflammatory agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to fit into binding sites with high specificity, thereby exerting its effects through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-(3,4-dimethylphenyl)-1-ethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substituents and their positions on the purine-pyrimidine core. These structural features confer distinct chemical properties, such as enhanced stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-13(2)12-26-19(27)17-18(23(5)21(26)28)22-20-24(9-6-10-25(17)20)16-8-7-14(3)15(4)11-16/h7-8,11,13H,6,9-10,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEIDEHKXUADNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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